UR-144 N-pentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

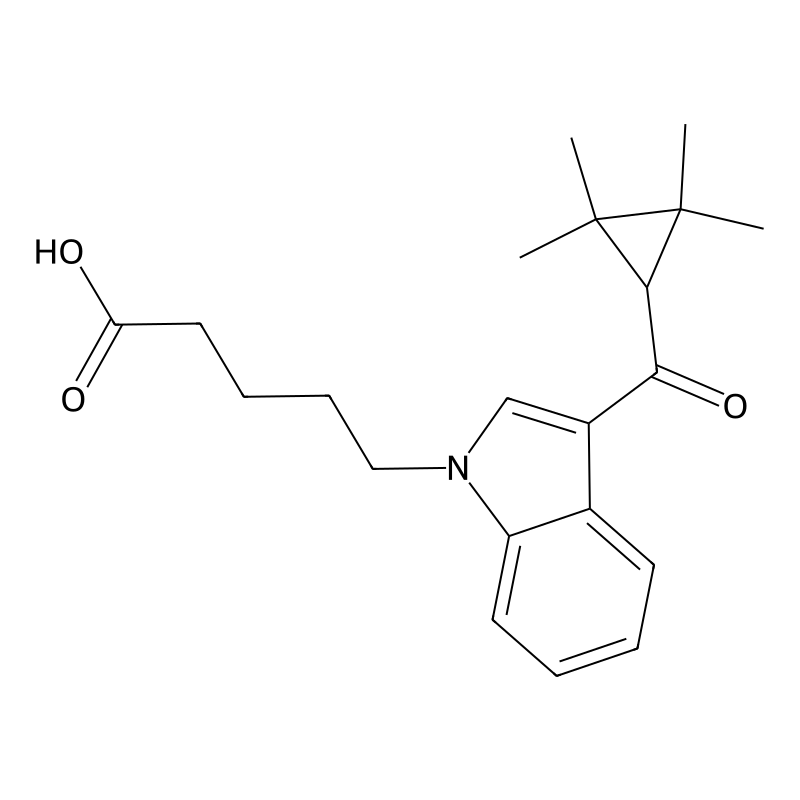

UR-144 N-pentanoic acid is a synthetic cannabinoid metabolite derived from UR-144, a compound known for its psychoactive effects. This particular metabolite is characterized by its chemical formula and is classified under the category of synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol, the active component of cannabis. The structure of UR-144 N-pentanoic acid includes a pentanoic acid moiety, which influences its pharmacological properties and potential interactions within biological systems .

UR-144 N-pentanoic acid: A Research Tool for Cannabinoid System Studies

UR-144 N-pentanoic acid is not the main compound of interest but rather a metabolite of UR-144, a synthetic cannabinoid (SCB) []. SCBs are human-made chemicals designed to mimic the effects of THC, the psychoactive compound found in cannabis. However, UR-144 N-pentanoic acid can be a valuable tool in scientific research due to its parent compound's properties.

Understanding Cannabinoid Receptor Activity

UR-144 exhibits selectivity for the cannabinoid receptor type 2 (CB2) over cannabinoid receptor type 1 (CB1) []. CB1 receptors are predominantly found in the central nervous system, and their activation is associated with the psychoactive effects of THC, such as intoxication and euphoria. CB2 receptors, on the other hand, are more abundant in the immune system and periphery and are not linked to psychoactive effects [].

Researchers can utilize UR-144 N-pentanoic acid as a reference molecule to study the activity and metabolism of UR-144. By analyzing the presence of this metabolite in biological samples, scientists can gain insights into CB2 receptor activity and potential therapeutic applications of drugs targeting this receptor.

Important Note

It is crucial to remember that UR-144 N-pentanoic acid itself has not been thoroughly investigated, and its physiological and toxicological properties remain unknown [, ]. Its research applications are solely based on its connection to UR-144.

- Oxidation: The compound can be oxidized to form more polar metabolites.

- Reduction: It may undergo reduction reactions, potentially altering its activity and solubility.

- Substitution: The presence of functional groups allows for substitution reactions, which can modify the compound's pharmacological profile .

Research indicates that UR-144 N-pentanoic acid exhibits minimal biological activity compared to its parent compound, UR-144. Notably, studies have shown that this metabolite does not demonstrate significant binding affinity to cannabinoid receptors CB1 and CB2, with reported EC50 values indicating no activity (greater than 1000 ng/mL) at these receptors . This suggests that while it is a metabolic product of UR-144, it may not contribute significantly to the psychoactive effects associated with synthetic cannabinoids.

The synthesis of UR-144 N-pentanoic acid typically involves the metabolic processes that occur in the human body after the administration of UR-144. In laboratory settings, synthetic methods may include:

- Chemical Synthesis: Starting from indole or similar precursors, followed by alkylation and functional group modifications.

- Biotransformation: Utilizing liver microsomes or specific enzymes to mimic metabolic pathways that yield UR-144 N-pentanoic acid from UR-144 .

UR-144 N-pentanoic acid primarily serves as a biomarker in forensic toxicology to detect the use of synthetic cannabinoids. Its presence in biological samples can indicate prior exposure to UR-144. Additionally, it is utilized in research settings to study the metabolism and effects of synthetic cannabinoids on human health .

Studies focusing on interaction profiles indicate that UR-144 N-pentanoic acid does not significantly interact with cannabinoid receptors, unlike its parent compound. This lack of interaction underscores its role as a metabolite rather than an active agent in psychoactive effects. Furthermore, it has been noted that while other metabolites exhibit varying degrees of activity at cannabinoid receptors, UR-144 N-pentanoic acid remains inactive .

Several compounds share structural and functional similarities with UR-144 N-pentanoic acid. Here are some notable examples:

| Compound Name | Chemical Formula | Activity at CB1/CB2 Receptors | Unique Features |

|---|---|---|---|

| UR-144 | C21H27NO3 | Active | Potent agonist at both receptors |

| XLR-11 | C23H30N2O2 | Active | More potent than UR-144 at CB1 |

| JWH-018 | C24H25NO | Active | Known for high affinity for CB1 |

| AM-2201 | C24H23N | Active | High potency and selectivity for CB2 |

| URB597 | C20H23N3O3 | Active | Inhibitor of fatty acid amide hydrolase |

UR-144 N-pentanoic acid stands out due to its lack of significant activity at cannabinoid receptors compared to these compounds, emphasizing its role as a non-active metabolite rather than an active psychoactive agent .

UR-144 N-pentanoic acid represents a major phase I metabolite of the synthetic cannabinoid UR-144, formed through oxidative metabolism of the parent compound [2] [5]. The metabolite, with molecular formula C21H27NO3 and molecular weight 341.444 daltons, is characterized by the presence of a carboxylic acid group at the terminal position of the pentyl chain [1] [20].

The formation of UR-144 N-pentanoic acid occurs through a two-step metabolic pathway involving initial hydroxylation followed by oxidation to the carboxylic acid [24]. Research has demonstrated that 5-hydroxy-UR-144 serves as the metabolic precursor to UR-144 N-pentanoic acid, with characteristic product ions observed at mass-to-charge ratios 97, 125, and 144, indicating no modifications to the tetramethylcyclopropyl ring and indole moiety [24].

For analytical applications, deuterated analogs of UR-144 N-pentanoic acid are synthesized to serve as internal standards in mass spectrometry analyses [11] [29]. The deuterated version, UR-144 N-pentanoic acid-d5, incorporates five deuterium atoms into the indole ring system, providing a stable isotope-labeled reference compound [29]. This deuterated analog maintains identical chemical properties to the parent metabolite while exhibiting a mass shift of 5 daltons, enabling precise quantification in complex biological matrices [6] [29].

Laboratory synthesis protocols for these compounds involve specialized preparation techniques to ensure high purity and stability [22]. Standard stock solutions are typically prepared in methanol at concentrations of 1 milligram per milliliter and stored at -20 degrees Celsius to maintain compound integrity [22]. The synthetic approach requires careful control of reaction conditions to prevent degradation and ensure consistent product quality for forensic and research applications [25].

Solid-Phase Extraction and Liquid-Liquid Extraction Techniques

Sample preparation for UR-144 N-pentanoic acid analysis employs both solid-phase extraction and liquid-liquid extraction methodologies to achieve optimal analyte recovery from biological matrices [12] [13]. These extraction techniques are essential for removing interfering substances and concentrating the target metabolite prior to instrumental analysis [14].

Solid-phase extraction protocols utilize various sorbent materials including Oasis HLB cartridges and C18-based phases [12] [14]. The bidirectional solid-phase extraction approach has been specifically developed for forensic blood samples, where the critical loading step involves aspirating the diluted sample through the cartridge sorbent in reverse direction to prevent cross-contamination [12]. Recovery studies demonstrate that UR-144 N-pentanoic acid achieves extraction efficiencies of 81.3 percent using this methodology [12].

For urine samples, supported liquid extraction using ISOLUTE SLE+ plates provides an efficient alternative to traditional liquid-liquid extraction [13]. The protocol involves initial hydrolysis with beta-glucuronidase at 5000 units per milliliter to cleave conjugated metabolites, followed by sample loading onto 400 microliter supported liquid extraction plates [13]. Analytes are subsequently eluted using 6 milliliters of ethyl acetate under controlled positive pressure conditions [14].

Liquid-liquid extraction procedures incorporate acetonitrile precipitation followed by aqueous dilution prior to solid-phase extraction loading [14]. The methodology includes sample hydrolysis using beta-glucuronidase in ammonium acetate buffer at pH 4.0, followed by incubation at 55 degrees Celsius for 2 hours [14]. Recovery values for UR-144 N-pentanoic acid using supported liquid extraction range from 0.6 to 100.8 percent depending on matrix conditions and extraction parameters [14].

| Extraction Method | Recovery (%) | Matrix | Reference |

|---|---|---|---|

| Bidirectional SPE | 81.3 | Blood | [12] |

| Supported LLE | 100.8 | Urine | [14] |

| Traditional SPE | 96.7-103.6 | Urine | [14] |

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard analytical technique for UR-144 N-pentanoic acid detection and quantification in biological samples [15] [16]. The methodology provides exceptional sensitivity and selectivity for synthetic cannabinoid metabolite analysis in complex matrices [17].

Chromatographic separation employs C18-based stationary phases including Ultra Biphenyl columns with particle sizes of 2.1 to 3 micrometers [14] [17]. Mobile phase systems utilize gradient elution with water and acetonitrile or methanol, both containing 0.1 percent formic acid [15] [16]. Retention times for UR-144 N-pentanoic acid typically range from 8.2 to 10.1 minutes depending on column configuration and gradient conditions [6] [32].

Mass spectrometric detection utilizes positive electrospray ionization with multiple reaction monitoring transitions [6] [11]. Primary transitions for UR-144 N-pentanoic acid include mass-to-charge ratios 342 to 125 and 342 to 244, with optimized collision energies of 30 and 32 electron volts respectively [6]. Declustering potentials are maintained at 47 volts to achieve optimal ion transmission and fragmentation [6].

Analytical validation demonstrates limits of detection ranging from 0.1 to 0.4 nanograms per milliliter for UR-144 N-pentanoic acid in urine samples [11] [15]. Between-day relative standard deviations remain below 20 percent at concentrations exceeding the limit of quantification, with biases maintained within ±19 percent [11]. Matrix effects are generally well-controlled through the use of deuterated internal standards, though some variability may occur depending on sample preparation methodology [11].

| Parameter | Value | Matrix | Reference |

|---|---|---|---|

| LOD | 0.1-0.4 ng/mL | Urine | [11] [15] |

| LOQ | 0.04-0.4 µg/L | Urine | [11] |

| Retention Time | 8.2-10.1 min | Various | [6] [32] |

| Primary Transition | 342→125 | - | [6] |

Ultra-High-Performance Supercritical Fluid Chromatography

Ultra-High-Performance Supercritical Fluid Chromatography-Mass Spectrometry provides an alternative analytical approach for UR-144 N-pentanoic acid analysis, offering complementary selectivity to traditional liquid chromatography methods [11] [33]. This technique utilizes supercritical carbon dioxide as the primary mobile phase, modified with organic solvents to achieve optimal analyte separation [19].

The supercritical fluid chromatography approach demonstrates elution patterns that are nearly opposite to those observed with ultra-high-performance liquid chromatography, making this combination particularly valuable for screening and confirmation analyses in forensic applications [11]. This orthogonal separation mechanism enhances analytical confidence by providing independent verification of compound identity through distinct retention behavior [33].

Analytical performance using ultra-high-performance supercritical fluid chromatography achieves limits of quantification between 0.04 and 0.4 micrograms per liter for synthetic cannabinoid metabolites including UR-144 N-pentanoic acid [11]. The methodology demonstrates comparable sensitivity to liquid chromatography approaches while offering reduced analysis times and environmental benefits through decreased organic solvent consumption [33].

Matrix effects in supercritical fluid chromatography systems show some variability, particularly for certain metabolites including UR-144 N-pentanoic acid when compared to ultra-high-performance liquid chromatography methods [11]. However, the technique provides excellent reproducibility with between-day relative standard deviations typically below 20 percent at relevant analytical concentrations [11].

UR-144 N-pentanoic acid represents a major Phase I metabolite formed through the cytochrome P450-mediated biotransformation of the parent compound UR-144. The metabolic pathway demonstrates significant specificity in enzymatic involvement and target site selectivity [1].

CYP3A4-Mediated Metabolism

Cytochrome P450 3A4 serves as the primary enzyme responsible for UR-144 biotransformation, with extensive metabolism occurring at the tetramethylcyclopropyl moiety [1]. Human liver microsome studies have conclusively demonstrated that CYP3A4 exhibits the highest catalytic activity toward UR-144, resulting in the formation of multiple metabolites including the N-pentanoic acid derivative [1]. The enzyme demonstrates remarkable selectivity for the cyclic structure, facilitating hydroxylation and subsequent carboxylation reactions that ultimately lead to the formation of the pentanoic acid metabolite [1].

CYP1A2 Contribution

While CYP1A2 contributes to UR-144 metabolism, its role remains secondary to CYP3A4 [1]. The enzyme primarily targets the indole moiety of the molecule, contributing to hydroxylation reactions that may serve as precursors to the N-pentanoic acid formation [2]. Studies utilizing recombinant cytochrome P450 enzymes have confirmed that CYP1A2 involvement is limited but measurable in the overall metabolic profile [1].

Enzymatic Specificity and Polymorphism Effects

In silico docking modeling studies have revealed that single nucleotide polymorphisms do not significantly influence the binding affinity of UR-144 to CYP3A4 [1]. This finding suggests consistent metabolic profiles across genetically diverse populations, with UR-144 N-pentanoic acid formation remaining relatively stable regardless of genetic variations in the CYP3A4 enzyme [1].

Metabolic Pathway Characterization

The formation of UR-144 N-pentanoic acid occurs through sequential oxidation reactions initiated at the pentyl side chain. Initial hydroxylation at the terminal carbon position creates the N-(5-hydroxypentyl) metabolite, which subsequently undergoes further oxidation to form the corresponding aldehyde intermediate [3]. The final step involves oxidation of this aldehyde to produce the N-pentanoic acid metabolite, representing the complete oxidation sequence of the alkyl side chain [3].

Fungal Biotransformation Models Using Cunninghamella elegans

Cunninghamella elegans has emerged as a valuable microbial model for studying UR-144 biotransformation, demonstrating the capacity to produce metabolites analogous to human Phase I metabolism [4] [5]. This fungal system offers unique advantages for metabolite characterization and structural elucidation studies.

Enzymatic Capabilities and Mechanism

Cunninghamella elegans possesses cytochrome P450 enzymes designated as CYP509A1, which belong to the CYP51 family and demonstrate functional similarity to human metabolic enzymes [5]. The fungus exhibits enzymatic activity for both Phase I and Phase II transformations, including hydroxylation, carboxylation, dihydrodiol formation, oxidative defluorination, N-dealkylation, glucosidation, and sulfation [5].

UR-144 Biotransformation Profile

Fungal metabolism of UR-144 yields twenty-five distinct metabolites, with the biotransformation pattern including hydroxylation, dihydroxylation, trihydroxylation, aldehyde formation, ketone formation, carboxylation, N-dealkylation, and various combinations thereof [5]. The most abundant metabolites identified were dihydroxylated species (designated U7 and U11), followed by carboxylation with hydroxylation products (U10) [5].

Phase I Metabolite Formation

The fungal system successfully produces the N-pentanoic acid metabolite through carboxylation at the pentyl side chain with hydroxylation at the tetramethylcyclopropyl ring [5]. This biotransformation demonstrates the capability of Cunninghamella elegans to replicate the essential human metabolic pathways leading to UR-144 N-pentanoic acid formation [5].

Structural Characterization Advantages

The fungal biotransformation model provides significant quantities of metabolites, enabling comprehensive structural characterization through nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry [6]. This advantage proves particularly valuable for metabolites where reference standards are unavailable, facilitating unambiguous structural confirmation of the N-pentanoic acid derivative [6].

Comparative Analysis with Human Metabolism

Studies demonstrate remarkable correlation between Cunninghamella elegans metabolites and those identified in human liver microsomes and urine samples [5]. The fungal model successfully reproduces the major human biotransformation pathways, including the formation of UR-144 N-pentanoic acid, with metabolite profiles showing good agreement with human in vivo and in vitro data [5].

Identification of Hydroxylated and Carboxylated Metabolites

The identification and characterization of UR-144 hydroxylated and carboxylated metabolites represents a critical component of understanding the complete biotransformation profile of this synthetic cannabinoid [7] [8].

Hydroxylated Metabolite Identification

UR-144 N-(5-hydroxypentyl) metabolite serves as the primary hydroxylated derivative, characterized by hydroxylation at the terminal carbon of the pentyl side chain [7]. Liquid chromatography-tandem mass spectrometry analysis reveals diagnostic fragment ions at m/z 230 and 144, indicating the presence of a hydroxylated pentylindole moiety and an unchanged indole ring, respectively [7]. This metabolite represents a critical intermediate in the pathway leading to N-pentanoic acid formation [3].

Additional hydroxylated metabolites include mono- and dihydroxylated species targeting both the pentyl chain and the tetramethylcyclopropyl ring [7]. The dihydroxylated metabolites demonstrate fragment ions at m/z 144 and 230, suggesting dual hydroxylation affecting multiple sites within the molecular structure [5].

Carboxylated Metabolite Characterization

UR-144 N-pentanoic acid represents the major carboxylated metabolite, formed through complete oxidation of the terminal pentyl carbon to a carboxylic acid functional group [7]. Mass spectrometric analysis reveals characteristic fragment ions at m/z 244 and 144, corresponding to the carboxylated pentylindole moiety and the unchanged indole ring [7]. This metabolite demonstrates high abundance in human urine samples, with detection rates reaching 87% in driving under the influence cases [9].

Analytical Detection Methods

High-resolution mass spectrometry coupled with liquid chromatography provides the primary analytical approach for metabolite identification [7]. The methodology employs multiple reaction monitoring transitions specific to each metabolite class, enabling simultaneous quantification of hydroxylated and carboxylated species [7]. Enhanced product ion scanning facilitates structural confirmation through characteristic fragmentation patterns [10].

Clinical and Forensic Significance

UR-144 N-pentanoic acid demonstrates exceptional value as a urinary biomarker for UR-144 consumption, exhibiting high detection frequency and stability in biological matrices [7] [9]. The metabolite concentration ranges from 0.2 to 183 μg/L in positive urine specimens, with median concentrations of 3.0 μg/L observed in authentic samples [7]. This metabolite serves as the primary target analyte in forensic screening protocols due to its abundance and diagnostic specificity [9].

Species-Specific Metabolic Profiling: Human vs. Microbial Systems

Comparative metabolic profiling between human and microbial systems reveals both similarities and distinct differences in UR-144 biotransformation pathways, providing insights into species-specific metabolic capabilities [5] [11].

Human Metabolic Systems

Human liver microsomes demonstrate CYP3A4-dominated metabolism with extensive hydroxylation at the tetramethylcyclopropyl moiety and minor CYP1A2 contributions targeting the indole structure [1]. Human hepatocyte studies reveal comprehensive Phase I and Phase II metabolism, producing hydroxylated metabolites followed by glucuronide conjugation [1]. Clinical urine analysis consistently identifies UR-144 N-pentanoic acid as the predominant metabolite, with detection frequencies exceeding 85% in confirmed cases [9].

Microbial Metabolic Capabilities

Cunninghamella elegans demonstrates remarkable metabolic diversity, producing hydroxylated, dihydroxylated, trihydroxylated, carboxylated, and N-dealkylated metabolites through various enzymatic pathways [5]. The fungal system generates dihydroxylated metabolites as the most abundant products, contrasting with the human preference for monohydroxylated and carboxylated derivatives [5]. Importantly, the microbial system produces glucosides rather than glucuronides for Phase II conjugation, representing a fundamental difference from human metabolism [5].

Phase II Conjugation Patterns

Human systems predominantly utilize glucuronidation for Phase II metabolism, producing glucuronide conjugates that facilitate urinary excretion [1]. In contrast, Cunninghamella elegans employs glucosidation and sulfation as primary Phase II pathways, with glucuronidation notably absent from the fungal metabolic repertoire [5]. This difference necessitates careful interpretation when extrapolating fungal metabolism data to human systems [5].

Metabolite Abundance Profiles

Human urine samples demonstrate UR-144 N-pentanoic acid as the major metabolite, with concentrations significantly exceeding other metabolic products [7]. Cunninghamella elegans cultures show dihydroxylated metabolites as the most abundant products, followed by carboxylated species [5]. This difference in abundance patterns reflects species-specific enzymatic preferences and metabolic flux distribution [5].

Analytical and Diagnostic Implications

The species-specific differences in metabolic profiling impact biomarker selection and analytical method development. Human-relevant metabolites, particularly UR-144 N-pentanoic acid, serve as primary targets for clinical and forensic applications [7]. Microbial models provide valuable complementary information for metabolite identification and structural characterization, despite differences in abundance patterns and Phase II conjugation preferences [5].

Biotransformation Correlation Studies